N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: is a chemical compound with the molecular formula C₁₅H₁₉N₅O. It is characterized by the presence of a cyclohexyl group, a phenyl group, and a tetrazole ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine, 4-amino-4H-1,2,4-triazol-3-thiol, 2-[(1-amino-1H-tetrazol-5-yl)thio]-N-tert-butylacetamide, 1-methyl-1H-tetrazol-5-amine, and 2-methyl-2H-tetrazol-5-amine with (5-phenyltetrazol-2-yl)acetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including acylation and cyclization reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antidiabetic properties. It has shown minimal hypoglycemic activity in in vivo studies .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. Preliminary studies have shown promising results in these areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, it may inhibit certain enzymes that play a role in glucose metabolism, thereby exerting its antidiabetic effects .
Comparison with Similar Compounds
N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELWYJSTOBFEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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